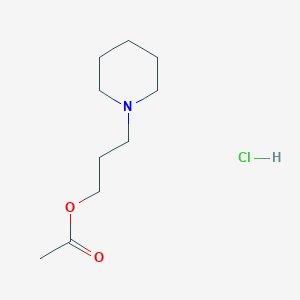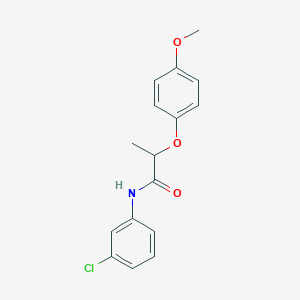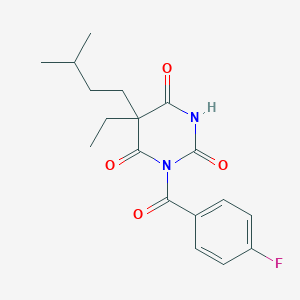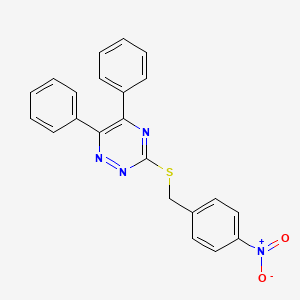![molecular formula C22H28O3 B5098644 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5098644.png)
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the butoxy linkage: This step involves the reaction of 2-ethylphenol with 1-bromobutane under basic conditions to form 4-(2-ethylphenoxy)butane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the prop-1-enyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-[4-(2-ethylphenoxy)butoxy]-2-methoxybenzene: This compound lacks the prop-1-enyl group, which may result in different chemical and biological properties.
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-but-1-enyl]benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-10-18-13-14-21(22(17-18)23-3)25-16-9-8-15-24-20-12-7-6-11-19(20)5-2/h4,6-7,10-14,17H,5,8-9,15-16H2,1-3H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUHFGLYKTGKM-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)/C=C/C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5098581.png)

![4-[(9-Ethylcarbazol-3-yl)methyl]morpholine](/img/structure/B5098591.png)
![4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5098593.png)

![4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5098622.png)
![N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide](/img/structure/B5098627.png)

![1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline](/img/structure/B5098638.png)
![1-(4-Bromophenyl)-2-[1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-5-ium-5-yl]ethanone;bromide](/img/structure/B5098648.png)
![1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B5098650.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate](/img/structure/B5098653.png)
